molecular formula C6H5F2N B171632 2,3-Difluoro-5-methylpyridine CAS No. 1227597-78-5

2,3-Difluoro-5-methylpyridine

Cat. No.: B171632
CAS No.: 1227597-78-5
M. Wt: 129.11 g/mol
InChI Key: NMJYTYWYEPQTIF-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C6H5F2N and a molecular weight of 129.11 g/mol . Its CAS registry number is 1227597-78-5 . As a substituted pyridine, this compound serves as a versatile building block in organic synthesis. Fluorinated pyridines are valuable in medicinal chemistry and agrochemical research due to the unique properties that fluorine impart, such as enhanced metabolic stability and lipophilicity . Researchers utilize such structures as key intermediates in the development of active pharmaceutical ingredients and other specialty chemicals. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJYTYWYEPQTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597265
Record name 2,3-Difluoro-5-methylpyridine
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Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227597-78-5
Record name 2,3-Difluoro-5-methylpyridine
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URL https://comptox.epa.gov/dashboard/DTXSID20597265
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Record name 2,3-difluoro-5-methylpyridine
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Advanced Synthetic Methodologies for 2,3 Difluoro 5 Methylpyridine and Precursors

Direct Fluorination Strategies for Pyridine (B92270) Scaffolds

Direct fluorination of a pre-existing pyridine ring is a primary strategy for synthesizing fluorinated pyridines. This approach can be broadly categorized into electrophilic, nucleophilic, C-H functionalization, and photoredox-mediated methods.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source ("F+"). Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed. nih.govalfa-chemistry.com These reactions are particularly effective for fluorinating electron-rich systems. nih.gov For a substrate like 5-methylpyridine, direct electrophilic fluorination would likely be unselective. Therefore, this method is more strategically applied to a precursor that is already partially fluorinated, such as 2-fluoro-5-methylpyridine (B1304807) or 3-fluoro-5-methylpyridine.

The synthesis of a precursor, methyl 5-fluoro-3-methylpicolinate, can be achieved via direct electrophilic fluorination of methyl 3-methylpicolinate using reagents like NFSI or Selectfluor. Careful control of reaction conditions is crucial to prevent over-fluorination. Another approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, which can lead to fluorinated dihydropyridines that are then converted to the corresponding fluorinated pyridines. nih.govmdpi.comresearchgate.net

PrecursorReagentConditionsProductYieldRef.
Methyl 3-methylpicolinateNFSI or SelectfluorInert solvent (e.g., MeCN, CH2Cl2), low to moderate temp.Methyl 5-fluoro-3-methylpicolinate-
1,2-DihydropyridinesSelectfluor®-3-Fluoro-3,6-dihydropyridines- nih.govresearchgate.net
4-PicolineF2/N2-2-Fluoro-4-methylpyridine- researchgate.net

Nucleophilic Fluorination Approaches via Halogen-Fluorine Exchange

Nucleophilic aromatic substitution (SNAr) of a halogen atom with a fluoride (B91410) ion is a robust and widely used method for the synthesis of fluoropyridines. This "Halex" reaction typically employs alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents at elevated temperatures. google.comgoogle.com The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, making fluoropyridines themselves reactive intermediates for substitution with other nucleophiles, a fact that underscores the need for carefully controlled conditions. acs.orgnih.gov

The synthesis of 2,3-difluoro-5-methylpyridine can be envisioned starting from a dihalogenated precursor such as 2,3-dichloro-5-methylpyridine (B1314173) or a mixed halo-fluoro-pyridine like 2-chloro-3-fluoro-5-methylpyridine (B1590449). Patents describing the synthesis of the closely related 2,3-difluoro-5-(trifluoromethyl)pyridine (B1282707) provide a clear blueprint for this approach. For instance, reacting 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) with CsF in solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at temperatures between 120°C and 170°C yields the difluorinated product. google.com Similarly, starting from a 2,3-dihalo-5-(trifluoromethyl)pyridine and reacting it with KF or CsF in a polar aprotic solvent with continuous removal of the product has been shown to be effective. google.com

Starting MaterialFluorinating AgentSolventTemperatureProductYieldRef.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridineCsFDMSO or Sulfolane120-170 °C2,3-Difluoro-5-(trifluoromethyl)pyridine48-58% google.comgoogle.com
2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209)KFN-Methylpyrrolidinone (NMP)140 °C2,3-Difluoro-5-(trifluoromethyl)pyridine & 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine- google.com
2,3-Dihalo-5-(trifluoromethyl)pyridineKF or CsFPolar aprotic solventElevated2,3-Difluoro-5-(trifluoromethyl)pyridineHigh google.com
2-ChloropyridineKFDimethyl sulfone200 °C2-Fluoropyridine (B1216828)- google.com

C-H Functionalization for Regioselective Fluorination

Direct C-H fluorination is an atom-economical and increasingly important strategy that avoids the need for pre-functionalized substrates. For pyridine and related nitrogen heterocycles, silver(II) fluoride (AgF2) has emerged as a key reagent for selective fluorination at the C-H bond adjacent to the nitrogen atom (the 2-position). acs.orggoogle.com This reaction proceeds under mild conditions, often at room temperature, and shows remarkable regioselectivity. google.com

This methodology could be applied to a precursor like 3-fluoro-5-methylpyridine. The reaction with AgF2 would be expected to selectively introduce a fluorine atom at the 2-position, directly yielding this compound. The reaction is tolerant of various functional groups, although the electronic nature of substituents can influence reactivity. acs.orgnih.gov For example, 3-substituted pyridines with halo, alkoxy, or cyano groups react with exclusive selectivity to form the 2-fluoro-3-substituted product. nih.gov

SubstrateReagentSolventTemperatureProductYieldRef.
2-PhenylpyridineAgF2MeCNAmbient2-Fluoro-6-phenylpyridine88% acs.org
5-Benzyloxy-2-methylpyridineAgF2MeCNAmbient2-Fluoro-3-benzyloxy-6-methylpyridine- google.com
3,5-Disubstituted PyridinesAgF2MeCNAmbientMixture of 2-fluoro and 6-fluoro isomers- acs.orgnih.gov

Photoredox-Mediated Fluorination Protocols

Visible-light photoredox catalysis has opened new avenues for the introduction of fluorine and fluorinated groups into aromatic systems under mild conditions. acs.orgthieme-connect.de These methods often involve the generation of a radical intermediate which then reacts with a fluorine source. For example, the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by iridium complexes under blue light irradiation, leads to the formation of 3-fluoropyridines after condensation with ammonium (B1175870) acetate (B1210297). acs.org

While a direct photoredox synthesis of this compound has not been explicitly reported, the principles of photoredox catalysis could be applied. For instance, a suitably substituted 5-methylpyridine derivative could undergo a photoredox-catalyzed C-H fluorination. thieme-connect.de Alternatively, a photoredox process could be used to functionalize a precursor, which is then converted to the target molecule. For example, selective functionalization of the methyl group of 5-methylcytosine (B146107) has been achieved using photoredox catalysis, demonstrating the potential for site-selective reactions on substituted pyridines. nih.gov

Reaction TypeCatalystConditionsKey IntermediatesProduct TypeRef.
Coupling of iodoketones and silyl enol ethersfac-Ir(ppy)3Blue LED, NH4OAcDifluorinated radical3-Fluoropyridines acs.org
C-H FunctionalizationXanthoneVisible lightMethyl group radical4-Pyridine modified 5-methylcytosine nih.gov
Arylpyridine complex formationIridium complexesVisible lightMetal-to-ligand charge transferPhotocatalysts, OLEDs ossila.com

Pyridine Ring Construction from Fluorine-Containing Building Blocks

An alternative to direct fluorination is the construction of the pyridine ring from acyclic, fluorine-containing precursors. This approach offers the advantage of installing the fluorine atoms at defined positions from the outset, thereby avoiding issues of regioselectivity common in direct fluorination.

Multi-component Reactions for Assembling Fluorinated Pyridines

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like fluorinated pyridines in a single step from several simple starting materials. rsc.org This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate diverse compound libraries. rsc.orgpreprints.org While direct MCR synthesis of this compound is not prominently detailed, several methodologies exist for assembling related fluorinated pyridine cores that illustrate the strategy's potential.

One-pot procedures have been developed for synthesizing various fluorinated 2-aminopyridines and other substituted pyridines. rsc.orgorganic-chemistry.org For instance, a one-pot, four-component reaction of 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, aromatic aldehydes, and ammonium acetate can produce monofluorinated spiro-pyrazole-pyridine derivatives without the need for an external catalyst. thieme-connect.com Another approach involves the reaction of 1,1-enediamines (EDAMs) with aromatic aldehydes and 1,3-dicarbonyl compounds through a sequence of Knoevenagel condensation, Michael addition, and cyclization reactions to yield fluoro-substituted 2-aminopyridines. rsc.org

The primary routes for pyridine synthesis via condensation reactions are the Hantzsch-type synthesis, which yields a dihydropyridine (B1217469) that must be oxidized, and the Guareschi−Thorpe or Bohlmann−Rahtz approaches, which directly produce the aromatic pyridine. acsgcipr.org These can be performed as MCRs, building up the cyclization precursor from simple synthons and an amine source. acsgcipr.org

MCR ApproachKey ReactantsFluorine SourceResulting StructureReference
Knoevenagel/Michael/Cyclization1,1-Enediamines (EDAMs), Aromatic Aldehydes, 1,3-DicarbonylsFluorinated 1,1-EnediamineFluorinated 2-Aminopyridines rsc.org
Four-Component SpirocyclizationPyrazolidinedione, Aromatic Aldehydes, Ammonium AcetateEthyl 2-fluoroacetoacetateMonofluorinated Spiro-Pyrazole-Pyridines thieme-connect.com
Michael Addition/Annulation/AromatizationElectron-deficient Enamines, Saturated Ketones2-Fluoro-1,3-dicarbonyl compoundPolysubstituted Pyridines organic-chemistry.org

Dearomatization/Rearomatization Sequences for Fluoro-Pyridine Synthesis

The dearomatization of pyridines, followed by a functionalization and subsequent rearomatization step, represents a sophisticated strategy for accessing substitution patterns that are difficult to achieve through direct C-H functionalization. researchgate.netresearcher.life This approach temporarily breaks the aromaticity of the pyridine ring to create more reactive intermediates, such as dihydropyridines, which can then be manipulated regioselectively. d-nb.infomdpi.com

A notable application of this strategy is the formal meta-C-H-fluorination of pyridines. researcher.life By employing an oxazinoazaarene-based temporary dearomatization strategy, pyridines can be fluorinated with Selectfluor at the C3-position with high selectivity. A subsequent acid-promoted rearomatization restores the pyridine ring, now bearing a fluorine atom at a previously inaccessible position. researchgate.netresearcher.life This method has been demonstrated to be effective for late-stage functionalization of complex molecules. researcher.life

Another facet of this methodology involves the synthesis of stable dihydropyridine intermediates. d-nb.info Pyridines can be dearomatized using amine boranes under mild conditions to yield N-substituted 1,4- or 1,2-dihydropyridines. These intermediates can then undergo further functionalization, such as hydrofluorination or difluorination, before a potential rearomatization step to furnish the substituted pyridine. d-nb.info This stepwise process allows for precise control over the introduction of multiple functional groups.

Functionalization and Derivatization of Existing Fluorinated Pyridine Systems

Direct functionalization of a pre-existing fluorinated pyridine ring is a common and powerful strategy. The fluorine substituents themselves can play a crucial role in directing incoming electrophiles or facilitating nucleophilic substitution reactions.

Regioselective Metalation and Subsequent Electrophilic Quenching

Regioselective metalation (deprotonation) followed by quenching with an electrophile is a cornerstone of pyridine functionalization. The strong electron-withdrawing nature of fluorine atoms significantly influences the acidity of adjacent C-H bonds, enabling highly regioselective deprotonation. The fluorine atom acts as a powerful ortho-directing group. website-files.comfigshare.com

For instance, the metalation of 3-fluoropyridine (B146971) can be directed to either the C2 or C4 position depending on the specific base and reaction conditions used. researchgate.net In the case of 2,3-difluoropyridine, the concept of "regioexhaustive substitution" has been demonstrated, whereby every vacant position can be selectively functionalized. researchgate.net This is achieved by using activating or protecting groups to steer the metalation to the desired site. For example, employing a chlorine atom as a protective group can direct metalation to a specific position; after the desired functionalization, the chlorine can be removed. researchgate.net

The use of highly active bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for efficient deprotonation of fluoropyridines at low temperatures. website-files.comthieme-connect.de The resulting organometallic intermediate can then be trapped with a wide range of electrophiles, such as DMF to install a formyl group, leading to valuable synthetic intermediates. figshare.com Continuous-flow technology has been developed for such sequences, involving metalation, zincation, and Negishi cross-coupling to arylate fluoropyridines with high efficiency and regioselectivity. nih.gov

SubstrateMetalation ConditionsDirected PositionNotesReference
4-Chloro-3-fluoropyridineTMP-Base, -75 °CC2 (ortho to F)Kinetic deprotonation is essential for regioselectivity. website-files.comfigshare.com
2,3-DifluoropyridineTMP-Base / Protective GroupsC4, C5, C6Allows for "regioexhaustive substitution" at all vacant positions. researchgate.net
3-FluoropyridineTMPMgCl·LiCl / BF₃·OEt₂C4 / C2Lewis acid can alter the regioselectivity of metalation. thieme-connect.de

Directed Ortho-Metalation and Related Methodologies

Directed Ortho-Metalation (DoM) is a powerful subset of metalation strategies where a functional group on the ring directs a strong base to deprotonate the adjacent ortho position. While classic DoM often relies on groups like amides or carbamates, the fluorine atom itself can serve as a weak directing group. acs.org

More recent advancements focus on transition metal-catalyzed C-H activation, where the fluorine atom plays a key role in directing the catalyst. acs.org The C-H bonds ortho to fluorine substituents are activated towards metal centers like palladium, rhodium, and cobalt. acs.org This activation typically proceeds through a concerted metalation-deprotonation (CMD) mechanism. This strategy enables direct arylations, borylations, and other functionalizations at the position ortho to a fluorine atom, providing a modern alternative to traditional deprotonation with strong bases. acs.org For example, (poly)fluoropyridines have been shown to be viable substrates in cooperative palladium/copper-catalyzed dual C-H bond activation and coupling reactions. acs.org

Halogenation and Selective Halogen Exchange Reactions

Halogenation provides key intermediates for further cross-coupling reactions. However, direct electrophilic halogenation of the electron-deficient pyridine ring can be challenging and often requires harsh conditions. nih.govchemrxiv.org A modern approach for the selective C3-halogenation of pyridines proceeds via Zincke imine intermediates. This sequence involves ring-opening, halogenation of the resulting acyclic imine under mild conditions, and subsequent ring-closing to yield the 3-halopyridine with high regioselectivity. nih.govchemrxiv.org

A more common and industrially significant method for synthesizing fluoropyridines is through halogen exchange (Halex) reactions. This involves the substitution of a chlorine or bromine atom with fluorine using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). google.comgoogleapis.com The synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine, a close analog of the target compound, is achieved by reacting a 2,3-dihalo-5-(trifluoromethyl)pyridine precursor with KF or CsF in a polar aprotic solvent at elevated temperatures. google.com For these reactions to be efficient, it is often crucial to remove the product as it is formed to prevent decomposition. google.com The reactivity of halogens on the pyridine ring typically follows the order F > Cl > Br > I for nucleophilic aromatic substitution, with positions 2 and 4 being more activated than position 3.

Catalytic Systems and Methodological Advancements in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of fluorinated pyridines has benefited significantly from these advancements.

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for constructing the pyridine ring itself. acs.org For example, a one-step method prepares multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.org This approach is notable for its operational simplicity and tolerance of a wide variety of functional groups on both coupling partners. acs.org

Photoredox catalysis offers another modern approach. Diversely substituted 3-fluoropyridines can be synthesized from two different ketone components. acs.org The key step involves a visible-light-mediated coupling of an α,α-difluoro-β-iodoketone with a silyl enol ether, catalyzed by an iridium complex, followed by a one-pot condensation with ammonium acetate to form the pyridine ring. acs.org

Furthermore, transition metal-catalyzed C-H functionalization of the pre-formed pyridine ring, as mentioned in section 2.3.2, represents a major area of advancement. Catalytic systems based on palladium, rhodium, and cobalt can selectively functionalize C-H bonds ortho to fluorine atoms, enabling the introduction of aryl, alkyl, and boryl groups with high precision. acs.org

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis offers powerful tools for the construction and functionalization of heterocyclic scaffolds. While direct transition-metal-catalyzed C-H fluorination of pyridines is an evolving field, established cross-coupling and cyclization reactions are instrumental in preparing the necessary precursors.

Rhodium(III)-Catalyzed Cyclization: A modern approach to constructing the 3-fluoropyridine core involves the Rh(III)-catalyzed C-H functionalization and cyclization of α-fluoro-α,β-unsaturated oximes with alkynes. acs.orgnih.govnih.gov This method allows for the one-step assembly of multisubstituted 3-fluoropyridines from acyclic precursors. nih.gov For the synthesis of a 5-methyl-substituted pyridine, propyne (B1212725) could serve as the alkyne coupling partner. The reaction typically utilizes a catalyst system like [Cp*RhCl2]2 with a silver salt co-catalyst in a non-hydroxylic solvent such as ethyl acetate to prevent fluoride displacement. nih.gov This strategy builds the fluorinated pyridine ring system directly, offering high regioselectivity. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling: The synthesis of key intermediates often relies on palladium-catalyzed cross-coupling reactions. For instance, the precursor 2-chloro-5-methylpyridine (B98176) can be synthesized via Negishi coupling. This involves the reaction of an organozinc reagent, such as that derived from 2-chloro-3-bromopyridine, with a methylating agent in the presence of a palladium catalyst like Pd(PPh₃)₄. More advanced catalysts like Pd₂(dba)₃ with specialized phosphine (B1218219) ligands (e.g., XPhos) enable the coupling of heterocyclic organozinc reagents with a wide range of partners. organic-chemistry.org

Furthermore, palladium catalysis is crucial for C-F bond formation. While direct C-H fluorination is challenging, methods for the fluorination of arylboronic acids and their derivatives have been developed. nih.gov A reaction could be envisioned where a 2,3-dibromo-5-methylpyridine (B1296319) is converted to a monoboronic acid derivative, followed by a palladium-catalyzed fluorination, although this remains a less common route compared to nucleophilic fluorination. More established is the palladium-catalyzed fluorination of aryl triflates, which provides a reliable method for introducing fluorine. nih.gov

Reaction TypeCatalyst SystemSubstratesProductKey Features
Rh(III)-Catalyzed Cyclization acs.orgnih.gov[Cp*RhCl2]2 / AgSbF₆α-fluoro-α,β-unsaturated oxime + AlkyneSubstituted 3-FluoropyridineBuilds the fluorinated ring directly; high regioselectivity.
Pd-Catalyzed Negishi Coupling organic-chemistry.orgthieme-connect.dePd₂(dba)₃ / XPhos2-Chloro-3-bromo-pyridine + Methylzinc reagent2-Chloro-3-bromo-5-methylpyridineForms key C-C bonds for precursors.
Pd-Catalyzed Fluorination nih.govnih.govPd(II) complex / Ligand (e.g., BrettPhos)Aryl triflate or Arylboronic acid derivative + Fluoride sourceAryl FluorideConverts other functional groups to C-F bonds.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for various transformations, including fluorination. These methods often provide high levels of stereoselectivity and functional group tolerance.

Amine Catalysis: Chiral secondary amine catalysts, often derived from proline or cinchona alkaloids, can be used in the asymmetric α-fluorination of carbonyl compounds. nih.gov In a multi-step synthesis, one could envision the construction of a pyridine precursor containing a side chain that is modified via an organocatalytic fluorination step before ring formation or subsequent elaboration. For example, a β-ketoester could be asymmetrically fluorinated using a cinchona alkaloid catalyst and an electrophilic fluorine source like Selectfluor™, and this fluorinated building block could then be used in a pyridine synthesis, such as the Hantzsch pyridine synthesis. mdpi.com

Hydrogen-Bonding Catalysis: A significant advancement in nucleophilic fluorination involves the use of chiral hydrogen-bonding catalysts, such as bis-urea derivatives. digitellinc.comnih.govacs.org These organocatalysts can form complexes with fluoride anions from inorganic salts (e.g., CsF or KF), increasing their solubility and reactivity in organic solvents. digitellinc.comacs.org This approach, often merged with phase-transfer catalysis, enables the activation of otherwise unreactive fluoride sources for nucleophilic substitution reactions. digitellinc.com While initially demonstrated on other systems like the desymmetrization of episulfonium ions, this principle is applicable to the fluorination of halopyridines. nih.govthieme-connect.com A chiral bis-urea catalyst could provide a controlled environment for the fluoride to displace a leaving group, such as chlorine, on a pyridine precursor.

Photochemical Organocatalysis: Novel methods include the photochemical functionalization of pyridines using an organocatalyst. For instance, dithiophosphoric acid can act as a photocatalyst to generate pyridinyl radicals from pyridinium (B92312) ions, which can then couple with other radical species. acs.org This allows for C-H functionalization at positions distinct from classical Minisci reactions, offering new pathways for creating substituted pyridine precursors. acs.org

Organocatalytic StrategyCatalyst TypeReagentsTransformationKey Features
Amine Catalysis nih.govmdpi.comCinchona Alkaloid / Proline DerivativeCarbonyl Compound + Electrophilic Fluorinating Agent (e.g., Selectfluor™)Asymmetric α-FluorinationCreates chiral fluorinated building blocks.
Hydrogen-Bonding Catalysis digitellinc.comacs.orgChiral Bis-UreaHalo-organic substrate + Alkali Metal Fluoride (CsF, KF)Nucleophilic FluorinationActivates insoluble fluoride salts; potential for asymmetry.
Photochemical Catalysis acs.orgDithiophosphoric AcidPyridine + Radical PrecursorC-H FunctionalizationNovel regioselectivity via radical coupling.

Phase-Transfer Catalysis in Fluorination Reactions

The final and often most challenging step in synthesizing this compound is the conversion of a precursor like 2-chloro-3-fluoro-5-methylpyridine via a nucleophilic aromatic substitution (SₙAr) reaction. This halogen exchange (Halex) reaction is significantly enhanced by the use of phase-transfer catalysis (PTC).

The primary challenge in using alkali metal fluorides like potassium fluoride (KF) is their high lattice energy and poor solubility in aprotic organic solvents, which are necessary for the reaction. Phase-transfer catalysts overcome this issue by binding the metal cation (e.g., K⁺) and transporting the more "naked" and highly reactive fluoride anion into the organic phase where the reaction occurs. nih.gov

Crown Ethers: Macrocyclic polyethers, such as 18-crown-6 (B118740), are highly effective phase-transfer catalysts for this purpose. The cavity of 18-crown-6 is perfectly sized to chelate the potassium ion, effectively solubilizing KF in solvents like acetonitrile (B52724) or sulfolane. nih.gov The use of a crown ether can dramatically increase the rate and yield of fluorination, allowing the reaction to proceed under milder conditions than would otherwise be required. nih.govgoogle.com Some studies have explored combining crown ethers with bulky diols as synergic co-catalysts to further accelerate the reaction rate by stabilizing the Sₙ2 transition state through hydrogen bonding. nih.gov

Onium Salts: Quaternary phosphonium (B103445) or ammonium salts (e.g., tetraphenylphosphonium (B101447) bromide) also serve as effective phase-transfer catalysts. google.com These lipophilic cations pair with the fluoride anion, facilitating its transfer into the organic medium.

Synergistic Catalysis: The most advanced methodologies combine PTC with hydrogen-bonding organocatalysis. As mentioned previously, a chiral bis-urea catalyst can act as both a hydrogen-bond donor and a phase-transfer agent. thieme-connect.comresearchgate.net This synergistic system not only solubilizes the fluoride salt but also activates the anion and creates a chiral environment, enabling enantioconvergent substitutions where a racemic starting material can be converted into a single enantiomer of the product. thieme-connect.de For the synthesis of this compound from 2-chloro-3-fluoro-5-methylpyridine, while chirality is not induced at the pyridine core, the enhanced reactivity provided by these synergistic systems is highly beneficial.

PTC TypeCatalyst ExampleFluoride SourceSolventKey Function
Crown Ether nih.gov18-crown-6KFAcetonitrile, SulfolaneChelates K⁺, solubilizing KF and activating F⁻.
Onium Salt google.comTetraphenylphosphonium bromideKF, CsFAprotic Polar SolventsForms a lipophilic ion pair with F⁻.
Hydrogen-Bonding PTC thieme-connect.comthieme-connect.deBis-urea catalyst + Onium saltKFp-Xylene, AcetonitrileSynergistically solubilizes and activates F⁻ via H-bonding.

Elucidation of Chemical Transformations and Reactivity Mechanisms of 2,3 Difluoro 5 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for electron-deficient aromatic systems, such as fluorinated pyridines. In 2,3-difluoro-5-methylpyridine, the pyridine (B92270) nitrogen and the fluorine atoms activate the ring towards nucleophilic attack. The regioselectivity of this substitution is dictated by the stability of the intermediate Meisenheimer complex.

Attack by a nucleophile is strongly favored at the C-2 and C-4 positions of the pyridine ring, as this allows the negative charge of the anionic intermediate to be delocalized onto the electronegative nitrogen atom, which is a major stabilizing contribution. stackexchange.com In the case of this compound, the C-2 position is substituted with a fluorine atom, making it a prime site for SNAr. While the C-3 fluorine also contributes to the electrophilicity of the ring, nucleophilic attack at this position does not benefit from direct resonance stabilization by the ring nitrogen. stackexchange.comnih.gov Consequently, SNAr reactions on this molecule occur with high regioselectivity at the C-2 position. Studies on related fluoropyridines, such as 2-fluoro-5-methylpyridine (B1304807) and 2,4-difluoropyridine, consistently show that substitution occurs at the fluorine atom at the C-2 position. nih.govacs.orgljmu.ac.uk The reaction to form benzofuro[2,3-b]pyridines, for example, proceeds via nucleophilic substitution of a fluorine atom at the 2-position of the pyridine ring. nih.govacs.org

This predictable regioselectivity makes this compound a valuable intermediate for introducing a wide array of functional groups at the 2-position. The general reaction involves treating the substrate with a suitable nucleophile, often in the presence of a base in a polar aprotic solvent like DMF or THF. acs.org

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile (Nu-H) Reagents & Conditions Product Structure Predominant Regioisomer
Alcohols (R-OH) KHMDS, DMF/THF 2-Alkoxy-3-fluoro-5-methylpyridine
Amines (R₂-NH) K₂CO₃, DMF, 100 °C 2-Amino-3-fluoro-5-methylpyridine
Thiols (R-SH) NaH, THF 3-Fluoro-5-methyl-2-(alkylthio)pyridine

This table is illustrative, based on established SNAr principles on fluoropyridines. Specific conditions may vary.

Electrophilic Aromatic Substitution Reactivity Profiles

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the ring's inherent electron-deficient nature, which deactivates it towards attack by electrophiles. masterorganicchemistry.com This deactivation is significantly amplified in this compound by the two potent electron-withdrawing fluorine atoms. While the C-5 methyl group is an activating ortho-, para-director, its effect is largely overcome by the deactivating influence of the nitrogen and fluoro groups.

Table 2: Predicted Reactivity in Electrophilic Aromatic Substitution (EAS)

Reaction Typical Reagents Predicted Major Product Expected Reactivity
Nitration HNO₃, H₂SO₄ 2,3-Difluoro-5-methyl-6-nitropyridine Very Low / Requires forcing conditions
Bromination Br₂, FeBr₃ 2,3-Difluoro-6-bromo-5-methylpyridine Very Low / Requires forcing conditions
Sulfonation Fuming H₂SO₄ This compound-6-sulfonic acid Very Low / Requires forcing conditions

This table is predictive, based on established EAS principles. Experimental verification is required.

Organometallic Reactions and Cross-Coupling Chemistry

This compound is a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are widely used for cross-coupling reactions, although the activation of C-F bonds can be challenging compared to heavier halides. libretexts.org

Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an organoboron reagent. libretexts.org While direct coupling of the C-F bond is possible with specialized ligands, a more common strategy involves the transformation of a C-H bond into a C-B bond (e.g., via iridium-catalyzed borylation) or converting the substrate to a more reactive halide (Br or I) prior to coupling. Alternatively, the fluorine at the activated C-2 position can be displaced in a Suzuki-type reaction under certain conditions. evitachem.comsmolecule.com The general mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product. libretexts.org

Heck Reaction : The Heck reaction couples an aryl halide with an alkene. masterorganicchemistry.com It typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. masterorganicchemistry.comfu-berlin.de The reaction forms a new C-C bond at the less substituted end of the alkene. The application to this compound would likely target a more reactive halide derivative rather than the C-F bonds directly, due to the high energy barrier for C-F oxidative addition. uwindsor.ca

Sonogashira Coupling : This reaction creates a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comrsc.org This is a powerful tool for synthesizing arylalkynes. rsc.orgnih.gov Similar to other Pd-catalyzed couplings, the reactivity order is I > Br > Cl >> F, making the direct Sonogashira coupling of a C-F bond on this compound difficult without highly specialized catalytic systems. nrochemistry.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Typical Catalyst System Potential Product (at C-2)
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 2-Aryl-3-fluoro-5-methylpyridine
Heck Alkene (e.g., Styrene) Pd(OAc)₂, P(o-tol)₃, Et₃N 3-Fluoro-5-methyl-2-vinylpyridine

This table assumes prior conversion to a more reactive halide (e.g., bromo) at the C-2 position or use of specialized C-F activation catalysts.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-based catalysts offer a compelling alternative to palladium, particularly for the activation of less reactive electrophiles like aryl fluorides and chlorides. wisc.eduresearchgate.net Nickel catalysts can facilitate cross-electrophile coupling reactions, which couple two different electrophiles in the presence of a reducing agent, avoiding the need to pre-form organometallic reagents. wisc.eduorganic-chemistry.org This methodology is effective for creating C(sp²)–C(sp²) bonds from two distinct aryl halides. researchgate.net Given the strength of the C-F bond, nickel catalysis represents a more promising avenue for the direct functionalization of this compound compared to palladium.

Table 4: Potential Nickel-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Typical Catalyst System Potential Product (at C-2)
Reductive Cross-Coupling Aryl Halide (Ar-X) NiBr₂(bpy), Mn powder 2-Aryl-3-fluoro-5-methylpyridine
Kumada Coupling Grignard Reagent (R-MgBr) NiCl₂(dppp) 2-Alkyl/Aryl-3-fluoro-5-methylpyridine

Other Transition Metal-Mediated Bond-Forming Reactions

Beyond palladium and nickel, other transition metals like rhodium and iridium are effective for mediating specific transformations, most notably C-H activation. The pyridine nitrogen atom is an excellent directing group for ortho-C–H activation, guiding the metal catalyst to functionalize the C-H bond at the C-6 position of this compound. rsc.org This strategy allows for the direct introduction of aryl, alkyl, or other functional groups without pre-functionalization of the substrate. rsc.orgacs.org

For instance, rhodium catalysts can be used for directed olefination, while iridium catalysts are well-known for C-H borylation, which installs a boronic ester group that can then be used in subsequent Suzuki-Miyaura couplings. acs.org

Transformations Involving the Methyl Group and Side-Chain Modifications

The methyl group at the C-5 position is not merely a passive substituent; its protons are acidic due to the electron-withdrawing nature of the difluoropyridine ring and can be involved in various transformations.

Halogenation : The methyl group can undergo free-radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, to yield 5-(bromomethyl)-2,3-difluoropyridine. This brominated intermediate is a highly versatile building block for further SN2 reactions, allowing the introduction of a wide range of nucleophiles.

Oxidation : The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol using appropriate oxidizing agents. For example, strong oxidants like KMnO₄ can convert the methyl group to a carboxylic acid (2,3-difluoropyridine-5-carboxylic acid), a valuable intermediate for amide couplings and other transformations.

Deprotonation and Alkylation : The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can deprotonate the methyl group to form a resonance-stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to extend the side chain.

Table 5: Representative Side-Chain Modifications of the Methyl Group

Reaction Type Reagents Product
Radical Bromination NBS, AIBN, CCl₄ 5-(Bromomethyl)-2,3-difluoropyridine
Oxidation KMnO₄, heat 2,3-Difluoropyridine-5-carboxylic acid

Radical Reactions and Single-Electron Transfer Processes

The reactivity of this compound in radical and single-electron transfer (SET) processes is influenced by its electronic properties, specifically the presence of electron-withdrawing fluorine atoms and an electron-donating methyl group on the pyridine ring. While specific studies detailing the radical reactions of this compound are not extensively documented in publicly available literature, its behavior can be inferred from the established reactivity of related fluorinated pyridines and general principles of radical chemistry and photoredox catalysis.

Fluorinated aromatic compounds, including pyridines, can participate in SET processes, often as ligands in photoredox catalysis. For instance, the structurally related compound 2-(2,4-difluorophenyl)-5-methylpyridine (B2814103) is utilized as a cyclometalating ligand in metal complexes that exhibit photocatalytic activity in visible-light-induced reactions. ossila.com In these systems, a single-electron transfer can occur from the photoexcited metal center to the ligands, initiating a catalytic cycle. ossila.com This suggests that the difluoropyridine moiety in this compound could also facilitate SET processes when coordinated to a suitable metal center.

The synthesis of fluorinated pyridines can itself involve radical intermediates and SET mechanisms. A notable example is the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers to form 3-fluoropyridines. In this process, a photocatalyst, such as fac-Ir(ppy)₃, is excited by light and initiates a single-electron transfer to the iodoketone, generating a radical intermediate that then participates in the formation of the pyridine ring. acs.orgresearchgate.net

Furthermore, radical coupling reactions of bromopyridines with Grignard reagents can be promoted by light, which stimulates a single-electron transfer from the Grignard reagent to the bromopyridine, leading to the formation of a radical anion and subsequent C-C bond formation. organic-chemistry.org This highlights the capacity of the pyridine ring system, even when halogenated, to accept an electron and undergo radical transformations.

The methyl group on this compound can also be a site for radical reactions. For example, the chlorination of β-picoline (3-methylpyridine) can proceed via a radical mechanism to produce various chlorinated derivatives, where hydrogen atoms on the methyl group are substituted by chlorine. google.com It is plausible that under appropriate conditions, the methyl group of this compound could undergo similar radical functionalization.

Reaction Type Reactant(s) Conditions Key Intermediate(s) Product Type Reference
Photoredox CatalysisMetal complex with difluorophenyl-methylpyridine ligandVisible lightExcited state metal-ligand complexVaried organic products ossila.com
Photoredox-Mediated Couplingα,α-difluoro-β-iodoketones, silyl enol ethersfac-Ir(ppy)₃, blue LEDCarbon-centered radical3-Fluoropyridines acs.orgresearchgate.net
Light-Promoted Radical CouplingBromopyridines, Grignard reagentsPurple lightPyridine radical anionAlkyl- and aryl-pyridines organic-chemistry.org
Radical Chlorinationβ-picoline, ChlorineGaseous phase, high temperatureChlorine and methyl radicalsChlorinated methylpyridines google.com

Acid-Base Chemistry and Protonation Behavior

The acid-base properties of this compound are primarily determined by the basicity of the pyridine nitrogen atom and the acidity of the C-H bonds. The electronic effects of the substituents—two electron-withdrawing fluorine atoms and one electron-donating methyl group—play a crucial role in modulating these properties.

The dominant site of protonation in pyridine and its derivatives is the lone pair of electrons on the nitrogen atom. The basicity of this nitrogen is significantly influenced by the substituents on the ring. The two fluorine atoms at the 2- and 3-positions exert a strong electron-withdrawing inductive effect, which reduces the electron density on the pyridine ring and, consequently, on the nitrogen atom. This decrease in electron density makes the lone pair less available for protonation, thereby reducing the basicity of the molecule. The methyl group at the 5-position has a weak electron-donating inductive effect, which slightly increases the electron density on the ring, but this effect is generally insufficient to counteract the strong deactivating effect of two fluorine atoms.

The C-H bonds of this compound are generally not considered acidic, but their acidity can be enhanced by the electron-withdrawing fluorine atoms. The C-H bonds of the aromatic ring are typically less acidic than those of the methyl group. The acidity of C-H bonds in fluorinated aromatic compounds can be increased, which can be relevant in reactions involving deprotonation, such as directed ortho-metalation. rsc.org However, in the case of this compound, deprotonation of the methyl group is generally more likely under basic conditions than deprotonation of the aromatic ring C-H bonds.

Compound Substituents Predicted/Experimental pKa Effect on Basicity Reference
PyridineNone5.21 (experimental)Reference acrospharma.co.kr
2,3-Difluoro-5-(trifluoromethyl)pyridine (B1282707)2-F, 3-F, 5-CF₃-5.28 (predicted)Strongly decreased chemicalbook.in
2,3-Difluoro-5-nitropyridine2-F, 3-F, 5-NO₂-6.89 (predicted)Strongly decreased acrospharma.co.kr
5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine (B8152008)2-(C₃H₂F₂N), 4-CH₃, 5-Br3.2 (experimental)Decreased vulcanchem.com
This compound2-F, 3-F, 5-CH₃Not available (expected to be low)Significantly decreased-

Spectroscopic Characterization and Advanced Structural Elucidation of 2,3 Difluoro 5 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

The ¹H NMR spectrum of 2,3-Difluoro-5-methylpyridine is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The pyridine (B92270) ring contains two protons, H-4 and H-6. The methyl group at the C-5 position introduces a singlet signal in the aliphatic region of the spectrum.

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom, as well as the electron-donating nature of the methyl group. The proton at the C-6 position is expected to appear at a lower field (higher ppm) compared to the proton at the C-4 position due to its proximity to the electronegative nitrogen atom. The fluorine atoms at C-2 and C-3 will further influence the chemical shifts and introduce through-bond couplings to the neighboring protons.

Specifically, the H-4 proton will likely show coupling to the F-3 fluorine atom, and the H-6 proton may exhibit a smaller long-range coupling to the F-2 fluorine atom. The methyl protons at C-5 are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H-4~7.3 - 7.6Doublet of doublets (dd) or multiplet (m)3J(H4-F3), 4J(H4-H6)
H-6~7.8 - 8.1Doublet of doublets (dd) or multiplet (m)4J(H6-F2), 4J(H6-H4)
-CH₃~2.3 - 2.5Singlet (s)N/A

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected: five for the pyridine ring and one for the methyl group. The chemical shifts of the ring carbons are significantly affected by the substituents.

The carbons directly bonded to the fluorine atoms (C-2 and C-3) will exhibit large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets. The signals for these carbons will be shifted downfield due to the high electronegativity of fluorine. The other ring carbons will also show smaller two- or three-bond couplings to the fluorine atoms. The methyl group will appear as a single peak in the upfield region of the spectrum. The substituent effects on the chemical shifts of pyridine rings are well-documented and can be used to predict the approximate positions of the carbon signals jeolusa.com.

CarbonExpected Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)Expected Coupling Constants (Hz)
C-2~150 - 155Doublet (d)¹J(C2-F2) > 200
C-3~140 - 145Doublet (d)¹J(C3-F3) > 200
C-4~125 - 130Doublet of doublets (dd)²J(C4-F3), ³J(C4-F2)
C-5~135 - 140Doublet (d)²J(C5-F3)
C-6~145 - 150Doublet (d)³J(C6-F2)
-CH₃~15 - 20Singlet (s) or small multipletSmall ³J(C-F) may be observed

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions C-2 and C-3. The chemical shifts will be influenced by their position on the pyridine ring.

The two fluorine atoms will exhibit coupling to each other (³JFF), resulting in each signal appearing as a doublet. Furthermore, each fluorine signal will show couplings to the neighboring protons. F-2 will couple to H-6, and F-3 will couple to H-4. Long-range couplings may also be observed. The magnitude of these coupling constants provides valuable structural information umn.edu.

FluorineExpected Chemical Shift (ppm, relative to CFCl₃)Expected MultiplicityExpected Coupling Constants (Hz)
F-2-130 to -140Doublet of doublets (dd)³J(F2-F3), ⁴J(F2-H6)
F-3-145 to -155Doublet of doublets (dd)³J(F3-F2), ³J(F3-H4)

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak is expected between H-4 and H-6, confirming their through-bond coupling relationship nih.gov.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between H-4 and C-4, H-6 and C-6, and the methyl protons with the methyl carbon. This allows for the unambiguous assignment of the protonated carbons nih.gov.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Expected key HMBC correlations for this compound would include:

The methyl protons to C-4, C-5, and C-6.

H-4 to C-2, C-3, C-5, and C-6.

H-6 to C-2, C-4, and C-5. These correlations would definitively confirm the substitution pattern on the pyridine ring dergipark.org.tr.

Fluorine-19 (<sup>19</sup>F) NMR for Fluorine Chemical Shifts and Coupling Interactions

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of the pyridine ring, C-H bonds, C-F bonds, and the methyl group.

The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorption bands in the 1100-1300 cm⁻¹ range. The exact positions of these bands can be influenced by the electronic effects of the substituents on the ring researchgate.net.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (-CH₃)2850 - 3000Medium
C=C and C=N Ring Stretch1400 - 1600Medium to Strong
C-F Stretch1100 - 1300Strong
C-H Bend800 - 900Medium to Strong

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a unique "fingerprint." The Raman spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrational modes of the difluoro-substituted pyridine ring and the methyl group.

Based on data for analogous compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), which has been analyzed using FT-Raman spectroscopy nih.gov, we can predict the key vibrational modes for this compound. The spectrum would be characterized by:

Pyridine Ring Vibrations: The in-plane and out-of-plane bending and stretching vibrations of the pyridine ring will give rise to a series of bands. The substitution pattern with two adjacent fluorine atoms and a methyl group will influence the position and intensity of these peaks.

C-F Vibrations: The carbon-fluorine stretching and bending vibrations are expected to appear in the fingerprint region of the spectrum. The high electronegativity of fluorine leads to strong, characteristic bands.

C-CH₃ Vibrations: The methyl group will contribute to the spectrum with its characteristic symmetric and asymmetric stretching and bending modes.

Aromatic C-H Vibrations: The stretching and bending vibrations of the remaining C-H bonds on the pyridine ring will also be present.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Notes
Aromatic C-H Stretch3000 - 3100Expected to be of weak to medium intensity.
CH₃ Symmetric/Asymmetric Stretch2850 - 3000Characteristic of the methyl group.
Pyridine Ring Breathing/Stretching1400 - 1600A series of strong bands characteristic of the aromatic ring structure, sensitive to substitution.
CH₃ Bending1375 - 1450Symmetric and asymmetric bending modes of the methyl group.
C-F Stretching1000 - 1300Strong and characteristic bands due to the high electronegativity of fluorine. The exact position will be influenced by coupling with other ring vibrations.
Ring Deformation/Bending600 - 1000In-plane and out-of-plane ring deformations, providing a unique fingerprint for the substitution pattern.

This table is predictive and based on spectroscopic data for structurally related compounds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₆H₅F₂N), the theoretical exact mass can be calculated.

HRMS techniques, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, are commonly used for such determinations acs.org. The high-resolution data allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Property Value
Molecular FormulaC₆H₅F₂N
Theoretical Exact Mass (Monoisotopic)129.0390 u
Nominal Mass129 u

This data is calculated based on the elemental composition.

The experimental HRMS measurement for the molecular ion [M+H]⁺ would be expected to be very close to the calculated value of 130.0468 u, confirming the elemental formula.

Electron ionization (EI) mass spectrometry is typically used to induce fragmentation of the molecule, providing a characteristic pattern of fragment ions that aids in structural elucidation. While a specific mass spectrum for this compound is not available, the fragmentation can be predicted based on the known behavior of pyridine and its derivatives.

The molecular ion peak (M⁺) at m/z = 129 would be expected to be prominent due to the stability of the aromatic ring. Key fragmentation pathways would likely involve:

Loss of a Methyl Radical (•CH₃): This would result in a fragment ion at m/z 114. This is a common fragmentation for methylated aromatic compounds.

Loss of HF: The elimination of a molecule of hydrogen fluoride (B91410) could lead to a fragment at m/z 109.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species. The presence of fluorine atoms will influence the stability of the resulting fragments.

Rearrangements: Complex rearrangements can occur, leading to a variety of smaller fragment ions that create a unique fingerprint for the molecule.

Analysis of related compounds, such as methylpyridine derivatives, shows that the primary fragmentation often involves the loss of substituents from the ring researchgate.net. For fluorinated pyridines, the loss of fluorine or HF is a common pathway.

Predicted Fragment Ion (m/z) Possible Identity/Loss
129Molecular Ion (M⁺)
114[M - CH₃]⁺
109[M - HF]⁺
Smaller FragmentsResulting from ring cleavage, potentially involving loss of HCN, C₂H₂, or further HF loss.

This table is predictive and based on general principles of mass spectrometry and data for related compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. The pyridine ring is a chromophore that exhibits characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically strong absorptions and are associated with the conjugated π-system of the pyridine ring. For pyridine itself, these appear around 200 nm and 250 nm. The substitution with fluorine and methyl groups is expected to cause a bathochromic (red) shift in these bands due to their electronic effects on the aromatic system.

n → π Transitions:* These are weaker absorptions resulting from the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. In pyridine, this transition is often observed as a shoulder around 270 nm.

Studies on other fluorinated pyridine derivatives have shown that the position and intensity of these absorption bands are sensitive to the substitution pattern frontiersin.orgbeilstein-journals.org. For instance, the UV-Vis spectra of dinuclear copper(II) complexes with pyridinemethanol ligands show absorptions attributed to π→π* or n→π* transitions of the ligand ut.ac.irresearchgate.net.

Transition Type Predicted λₘₐₓ (nm) Expected Molar Absorptivity (ε) Notes
π → π~200-220HighCorresponds to the primary π-system excitation.
π → π~250-270ModerateA secondary π-system band, often showing fine structure.
n → π~270-290LowOften appears as a weak shoulder on the tail of the stronger π → π absorption. Solvent polarity can affect this band.

This table is predictive, with expected absorption maxima based on data for related pyridine compounds.

X-ray Crystallography for Solid-State Molecular Architecture (If Applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-F, C-H) and angles within the molecule.

Molecular Conformation: The planarity of the pyridine ring and the orientation of the methyl group.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any potential hydrogen bonding, π-π stacking, or halogen bonding interactions.

While no crystal structure for this compound itself has been found in the searched literature, studies on related fluorinated pyridine complexes provide insights into the expected structural features osti.govresearchgate.netmdpi.comacs.org. For example, the crystal structure of a complex containing 3,5-difluoro-2-substituted phenyl-picolinato iridium(III) reveals the precise bond angles and dihedral angles of the fluorinated rings osti.gov. Such data is crucial for understanding the steric and electronic effects of the fluorine substituents in a solid-state environment. The growth of a suitable crystal would be a key step to fully elucidating its solid-state molecular architecture.

Computational and Theoretical Chemistry Studies of 2,3 Difluoro 5 Methylpyridine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the electronic structure and properties of molecules. ukm.myresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. ukm.my For 2,3-difluoro-5-methylpyridine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in elucidating its fundamental chemical nature. researchgate.net

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be a π-orbital distributed across the pyridine (B92270) ring, while the LUMO would be a π* anti-bonding orbital. The introduction of two electron-withdrawing fluorine atoms at the 2 and 3-positions would be expected to lower the energy of both the HOMO and LUMO compared to pyridine. Conversely, the electron-donating methyl group at the 5-position would slightly raise these energy levels. The interplay of these substituents determines the final energy gap.

Based on studies of analogous compounds like fluoropyridines, the HOMO-LUMO gap for this compound is anticipated to be a key determinant of its reactivity profile. For instance, in related fluorinated pyridine Schiff bases, HOMO-LUMO energy gaps have been calculated to be around 3.87 eV. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap (ΔE)5.5 to 6.5

Note: These values are estimations based on typical DFT calculations for similar substituted pyridines and are presented for illustrative purposes.

Optimized Geometries, Bond Lengths, and Bond Angles

DFT calculations can provide a precise, three-dimensional model of the molecule's lowest energy structure. These optimized geometries include detailed information on bond lengths and bond angles. For this compound, the pyridine ring is expected to be nearly planar. The C-F bonds are predicted to be shorter than C-H bonds due to the high electronegativity of fluorine. Studies on 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) show that the ring bond distances are largely similar to pyridine, with some shortening of the C-N and C-C bonds adjacent to the fluorine substituent. nih.gov

Table 2: Predicted Optimized Geometrical Parameters for this compound

Bond/AnglePredicted Value
C-F Bond Length~1.34 Å
C-C (ring) Bond Length1.38 - 1.40 Å
C-N (ring) Bond Length1.33 - 1.35 Å
C-C (methyl) Bond Length~1.51 Å
C-C-F Bond Angle~118° - 122°
C-N-C Bond Angle~117° - 119°

Note: These values are representative and based on DFT calculations of analogous fluorinated pyridines. nih.gov

Vibrational Frequency Calculations and Spectral Predictions

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, one can assign the observed spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include C-F stretching, C-H stretching, C-N stretching, and various ring deformation modes. The C-F stretching frequencies in fluoropyridines are typically observed in the range of 1150-1250 cm⁻¹, reflecting the influence of the aromatic ring's π-bonding. researchgate.net DFT calculations on related fluoropyridines have shown excellent agreement with experimental spectra. researchgate.netnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H Stretching (aromatic)3050 - 3150
C-H Stretching (methyl)2900 - 3000
C=N Stretching1580 - 1620
C=C Stretching1450 - 1600
C-F Stretching1150 - 1250
Ring Breathing/Deformation700 - 1000

Note: These are expected ranges based on DFT calculations for similar molecules. researchgate.netnih.gov

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

To understand the regioselectivity of chemical reactions, reactivity descriptors derived from DFT are employed.

Fukui Functions indicate the propensity of a molecular site to undergo nucleophilic or electrophilic attack. researchgate.net The function points to sites susceptible to nucleophilic attack, while indicates sites for electrophilic attack. For this compound, the nitrogen atom is expected to be a primary site for electrophilic attack (reaction with acids), though the electron-withdrawing fluorine atoms would reduce its basicity compared to pyridine. rsc.org Nucleophilic aromatic substitution would likely be favored at the carbon atoms bearing the fluorine substituents or at the 4-position, influenced by the activation from the fluorine atoms.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org In an ESP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. unil.ch For this compound, the ESP map would show a region of high negative potential around the nitrogen atom's lone pair and positive potential around the hydrogen atoms and potentially near the carbon atoms bonded to fluorine. umich.edu

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

While DFT is a workhorse for many applications, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy, albeit at a greater computational expense. aip.orgtandfonline.com These methods are often used to benchmark DFT results or for systems where electron correlation effects are particularly important. researchgate.net

For pyridine and its derivatives, ab initio calculations have been used to investigate valence isomers and excited states with high precision. researchgate.netnih.gov Applying a method like CCSD(T) to this compound would provide a "gold standard" calculation for its geometry and energy, serving as a reference for more computationally efficient methods. Such calculations have been performed for various pyridine derivatives to explore properties like hyperpolarizability. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions in condensed phases (e.g., in solution). mdpi.comaip.org

For this compound, MD simulations could be used to study its behavior in various solvents. These simulations would reveal how the molecule interacts with solvent molecules through hydrogen bonding or dipole-dipole interactions. For instance, MD studies on pyridine and its alkyl derivatives have been used to understand their orientation and distribution at oil/water interfaces. acs.org Similarly, simulations could predict the solvation structure of this compound in water or organic solvents, which is crucial for understanding its reactivity in solution. MD simulations have also been employed to study the adsorption of pyridine derivatives on metal surfaces, a process relevant to corrosion inhibition. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. meilerlab.orgconicet.gov.ar These models are founded on the principle that the structure of a molecule dictates its behavior. By establishing a mathematical relationship between molecular descriptors and an observed endpoint, QSAR/QSPR enables the prediction of properties for new or untested compounds. conicet.gov.ar

The development of a QSAR/QSPR model for this compound would involve a systematic process. mdpi.com First, a dataset of related fluorinated and methylated pyridine compounds with known experimental data for a specific activity (e.g., enzyme inhibition, antimicrobial efficacy) or property (e.g., solubility, boiling point) would be compiled. meilerlab.org Next, a wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, surface area). conicet.gov.armdpi.com For a molecule like this compound, key descriptors would likely include:

Electronic Descriptors: The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electron distribution in the pyridine ring. Descriptors such as dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO/LUMO) would be critical.

Steric/Topological Descriptors: The positions of the fluoro and methyl groups create a specific steric profile. Descriptors related to molecular volume, surface area, and shape would capture these features.

Lipophilicity Descriptors: The logP value, representing the partition coefficient between octanol (B41247) and water, is a crucial descriptor for predicting membrane permeability and general bioavailability.

Once descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced techniques like Partial Least Squares (PLS) are employed to build a mathematical model that best correlates a subset of these descriptors with the target activity or property. conicet.gov.ar The final step is rigorous validation of the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds not used in the model's creation. mdpi.com

While no specific QSAR models for this compound are publicly documented, studies on related structures highlight the potential. For instance, QSAR studies on other pyridine derivatives have successfully modeled antibacterial activity and enzyme inhibition. researchgate.net A hypothetical QSAR study could aim to predict the inhibitory activity of a series of substituted difluoropyridines against a specific enzyme, using descriptors to quantify the electronic and steric effects of different substituents.

Table 1: Hypothetical Descriptors for a QSAR Model of this compound Derivatives

This table illustrates the types of descriptors that would be calculated for a series of hypothetical compounds to build a QSAR model.

Compound NameMolecular Weight (Da)logPDipole Moment (Debye)LUMO Energy (eV)Predicted Activity (e.g., IC₅₀ in µM)
This compound129.111.853.2-0.5Predicted Value
2,3-Difluoro-5-ethylpyridine143.142.253.3-0.6Predicted Value
2,3-Difluoro-5-chloropyridine149.522.101.5-1.1Predicted Value
2,3,6-Trifluoro-5-methylpyridine147.101.701.9-1.0Predicted Value

Machine Learning Applications in Fluorinated Pyridine Chemistry

Machine learning (ML), a subset of artificial intelligence, has become a powerful tool in chemical research, accelerating the discovery of new materials and the optimization of chemical processes. mdpi.comnih.gov Unlike traditional QSAR models that often rely on linear relationships, ML algorithms can capture highly complex, non-linear patterns within large datasets. nih.gov For fluorinated pyridines, including this compound, ML can be applied in several key areas.

Property and Activity Prediction: ML models, particularly deep neural networks and graph neural networks, can be trained on large databases of molecules to predict a wide range of properties. researchgate.netencyclopedia.pub For this compound, an ML model could be developed to predict its solubility in various solvents, its binding affinity to a panel of protein targets, or its potential as a corrosion inhibitor, an application where ML has been used for other pyridine derivatives. researchgate.netaip.org These models learn from the molecular structure, often represented as a molecular graph or a fingerprint, to make predictions without the need for explicit descriptor selection by a human expert. researchgate.net

Reaction Outcome and Synthesis Prediction: Predicting the outcome of chemical reactions is a significant challenge that ML is beginning to address. mdpi.com For a given set of reactants, reagents, and conditions, an ML model can predict the likely products and their yields. In the context of fluorinated pyridines, this could guide the synthesis of derivatives of this compound. For example, an ML model could predict the regioselectivity of a nucleophilic aromatic substitution (SNAr) reaction, indicating whether a nucleophile would preferentially displace a fluorine atom or react at another position. Studies have already applied ML to predict reaction rate constants for processes involving pyridine. rsc.org

Accelerating Discovery: By integrating ML models into automated workflows, researchers can create autonomous systems for material discovery. mdpi.com Such a system could use an ML model to propose novel fluorinated pyridine structures with desired properties, then use another ML model to devise a synthetic route. This approach significantly shortens the design-make-test-analyze cycle, accelerating the pace of research and development in areas like pharmaceuticals and agrochemicals where fluorinated pyridines are prevalent. researchgate.net

Table 2: Illustrative Machine Learning Workflow for Predicting Properties of Fluorinated Pyridines

This table outlines the typical steps involved in creating and using a machine learning model in a chemical context.

StepDescriptionExample for this compound
1. Data Collection Assemble a large dataset of molecules with known experimental values for the target property.A database of thousands of fluorinated heterocycles with measured binding affinities to a target enzyme.
2. Molecular Representation Convert molecular structures into a machine-readable format.Generate Morgan fingerprints or graph-based representations for each molecule in the dataset.
3. Model Training Select an ML algorithm (e.g., Random Forest, Graph Neural Network) and train it on the dataset.The algorithm learns the complex relationship between the molecular representation and enzyme binding affinity.
4. Model Validation Evaluate the model's performance on a separate test set of molecules.Assess the model's accuracy in predicting binding affinities for molecules it has not seen before.
5. Prediction Use the validated model to predict the property for new, un-synthesized molecules.Input the structure of novel this compound derivatives to predict their potential as potent enzyme inhibitors.

Reaction Pathway Analysis and Transition State Calculations

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions at an atomic level. rsc.org For this compound, reaction pathway analysis and transition state calculations can offer fundamental insights into its reactivity, selectivity, and the roles of catalysts. These studies are typically performed using quantum mechanical methods, most commonly Density Functional Theory (DFT). youtube.com

Elucidating Reaction Mechanisms: DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the structures of all intermediates and, crucially, the transition states (TS) that connect them. nih.gov A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation barrier and thus the reaction rate. arxiv.org For reactions involving this compound, such analysis could clarify:

Regioselectivity: In functionalization reactions, such as lithiation followed by electrophilic quench or nucleophilic aromatic substitution, calculations can determine why one position on the ring is more reactive than another. This is achieved by comparing the activation energies of the transition states for reaction at each possible site.

Competing Pathways: Many reactions can proceed through multiple competing pathways. For example, in metal-catalyzed C-H activation, the mechanism could involve oxidative addition, sigma-bond metathesis, or other routes. Computational studies on related fluorinated pyridines have explored competing C-H versus C-F bond activation pathways in reactions with rhodium complexes. sigmaaldrich.compsu.edu Similar studies on this compound could predict its behavior under various catalytic conditions.

Role of Catalysts and Solvents: Calculations can model the interaction of the substrate with catalysts, co-catalysts, and solvent molecules. This can reveal how a catalyst lowers the activation barrier or how the solvent influences reaction dynamics and product ratios. nih.gov

Advanced Computational Techniques: Beyond static DFT calculations, more advanced methods are being employed. Born-Oppenheimer molecular dynamics (BOMD) simulations can follow the trajectory of a reaction over time, revealing post-transition-state dynamic effects where a single transition state can lead to multiple products. nih.gov Furthermore, machine learning is being used to accelerate these calculations, for instance, by training neural networks to predict the Hessian matrix required for efficient transition state optimization. arxiv.org

Table 3: Computational Methods for Reaction Pathway Analysis

MethodApplicationInformation Gained for this compound
Density Functional Theory (DFT) Geometry optimization of reactants, products, intermediates, and transition states.Provides relative energies, activation barriers, and reaction thermodynamics. Can predict regioselectivity in substitution reactions.
Transition State Search Algorithms (e.g., Berny, QST2/3) Locating the saddle point on the potential energy surface.Determines the structure and energy of the transition state, which is essential for calculating reaction rates.
Frequency Calculations Characterizing stationary points as minima (reactants, products) or transition states (one imaginary frequency).Confirms the nature of calculated structures and provides zero-point vibrational energies for more accurate energy calculations.
Intrinsic Reaction Coordinate (IRC) Following the minimum energy path downhill from a transition state.Confirms that a given transition state connects the correct reactants and products.
Molecular Dynamics (MD) Simulations Simulating the motion of atoms over time.Can reveal dynamic effects, the role of solvent, and conformational changes during the reaction. nih.gov

Advanced Research Applications in Chemical Synthesis and Development

Role as Intermediates in Pharmaceutical Research

In the pharmaceutical industry, the pyridine (B92270) ring is a well-established structural motif found in numerous approved drugs. The addition of fluorine atoms to this scaffold can significantly enhance the pharmacological profile of a molecule. Consequently, fluorinated pyridines like 2,3-difluoro-5-methylpyridine are critical intermediates in the quest for new therapeutic agents. researchoutreach.orgclockss.org

This compound functions as a precursor in the synthesis of new biologically active molecules. Its structure allows for diverse chemical modifications, serving as a starting point for more complex derivatives. nbinno.com The reactivity of the pyridine ring, influenced by its fluorine substituents, enables its use in various coupling and substitution reactions to build larger, more intricate molecular architectures. This versatility makes it a key component in the synthetic pathways leading to potential new drugs. For instance, related trifluoromethylpyridine derivatives are recognized as versatile intermediates for creating a wide range of bioactive compounds. clockss.org The general class of halogenated pyridines is of significant interest for synthesizing molecules with potential pharmaceutical applications. smolecule.com

The concept of a molecular scaffold—a core structure upon which various functional groups can be attached—is central to modern drug discovery. rsc.org The this compound structure serves as an excellent scaffold for this purpose. By retaining the core pyridine ring and systematically modifying substituents, chemists can generate large libraries of related compounds for biological screening. This approach facilitates the exploration of structure-activity relationships (SAR) to identify lead compounds with optimal therapeutic properties. The imidazo[1,2-a]pyridine (B132010) scaffold, a related bicyclic system, is considered a "drug prejudice" scaffold due to its frequent appearance in the discovery of novel therapeutic agents, highlighting the value of the pyridine core in drug design. researchgate.net Structural optimization of imidazopyridine derivatives, for example, has led to the discovery of potent γ-secretase modulators for potential Alzheimer's disease treatment. nih.gov

The introduction of fluorine into drug candidates can profoundly alter their physicochemical properties, often leading to improved bioactivity. This is a key reason for the use of fluorinated intermediates like this compound. rsc.orgrsc.org

Lipophilicity: Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is crucial for its absorption, distribution, and ability to cross cell membranes. encyclopedia.pub The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity. rsc.orgencyclopedia.pub This enhanced lipophilicity can improve a drug's uptake and bioavailability. nih.gov However, the effect can be tailored; while fluorination of aromatic systems often increases lipophilicity, strategic fluorination of alkyl chains can sometimes decrease it, allowing for fine-tuning of a drug's properties. encyclopedia.pub

Protein Binding: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, with amino acid residues in the active site of a target protein. rsc.org These interactions can significantly enhance the binding affinity and selectivity of a drug for its target, leading to increased potency. rsc.org The electronegativity of fluorine also alters the electronic distribution of the entire molecule, which can influence how it fits into a receptor pocket. encyclopedia.pub

PropertyImpact of Fluorine IncorporationRelevance to Bioactivity
Metabolic StabilityIncreases due to the high strength of the C-F bond, which blocks metabolic oxidation pathways. rsc.orgencyclopedia.pubnih.govProlongs the drug's half-life in the body, increasing its duration of action and overall efficacy. encyclopedia.pub
LipophilicityGenerally increases, although the effect can be tailored by placement within the molecule. rsc.orgencyclopedia.pubEnhances absorption, distribution, and cell membrane permeability, which can improve bioavailability. nih.gov
Protein BindingCan enhance binding affinity and selectivity through unique non-covalent interactions (e.g., hydrogen bonds, multipolar interactions). rsc.orgIncreases the potency and specificity of the drug for its intended biological target. rsc.org

Scaffolds for Drug Discovery and Lead Optimization

Contributions to Agrochemical Innovation

The demand for effective and selective crop protection agents drives continuous innovation in the agrochemical industry. researchoutreach.org Fluorinated pyridine derivatives are fundamental structural components in many modern pesticides, including herbicides, fungicides, and insecticides. researchoutreach.orgresearchgate.net

This compound and its close analogs are crucial building blocks for a variety of crop protection agents. The specific arrangement of substituents on the pyridine ring is key to the biological activity of the final product.

Herbicides: Many potent herbicides are synthesized from fluorinated pyridine intermediates. researchoutreach.org For example, 2,3-difluoro-5-chloropyridine, a structurally similar compound, is a key intermediate for phenoxycarboxylic acid herbicides like Clodinafop-propargyl, which is used to control grasses in cereal crops. guidechem.com The herbicide Flazasulfuron also uses a fluorinated pyridine building block in its synthesis. researchoutreach.org

Fungicides: The pyridine scaffold is integral to many fungicides. Fluazinam, a broad-spectrum fungicide, is synthesized from a derivative of 2,3-dichloro-5-methylpyridine (B1314173). The fungicidal activity of these compounds is often linked to the trifluoromethyl-substituted pyridine structure. researchoutreach.org

Insecticides: Fluorinated pyridines are starting materials for important insecticides. Chlorfluazuron, an insect growth regulator, is synthesized from 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), an advanced intermediate derived from 3-picoline (3-methylpyridine). researchoutreach.org Flonicamid, another insecticide effective against aphids, also contains a trifluoromethyl-pyridine structure. researchoutreach.org

Beyond being direct precursors to final products, compounds like this compound are used to synthesize more complex, "advanced" intermediates. These intermediates are then subjected to further chemical transformations to yield the desired agrochemical. A prominent example is the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which is in high demand for producing several crop-protection products. researchoutreach.orgalfa-chemical.com This intermediate is often produced from 3-picoline (3-methylpyridine) through a series of chlorination and fluorination reactions. researchoutreach.orgsemanticscholar.org The ability to efficiently synthesize these advanced intermediates is critical for the large-scale, cost-effective production of many modern pesticides. researchgate.net


Rational Design of Next-Generation Agro-Chemicals with Enhanced Efficacy

The rational design of new agrochemicals hinges on the precise manipulation of molecular structures to enhance potency, selectivity, metabolic stability, and transport properties. The this compound scaffold is an exemplar of a molecule designed with these principles in mind. The unique arrangement of its substituents on the pyridine ring provides a strategic advantage in developing next-generation herbicides, fungicides, and insecticides.

The biological activity of trifluoromethylpyridine (TFMP) derivatives is understood to stem from the blend of the distinct physicochemical properties of the fluorine atom and the inherent characteristics of the pyridine moiety. semanticscholar.org The introduction of fluorine can significantly alter a molecule's properties. For instance, replacing hydrogen with fluorine can block metabolic oxidation at that site, increasing the compound's biological half-life. acs.org Furthermore, the high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups and lead to more favorable binding interactions with target enzymes or receptors. acs.org

While extensive research specifically detailing the use of this compound is limited, the utility of closely related structures provides a strong indication of its potential. For example, derivatives of 2,3,5-trifluoro- and 2,3-dichloro-5-(trifluoromethyl)pyridine are key intermediates in the synthesis of numerous commercial crop protection agents. semanticscholar.org These compounds are often derived from 3-picoline, highlighting the industrial relevance of this substitution pattern. semanticscholar.org Research has indicated that a related compound, 1-bromo-2,3-difluoro-5-methylpyridine, can serve as a core structural unit in the synthesis of novel pesticides. chlorobenzene.ltd

The design principles for using the this compound scaffold in agrochemicals can be summarized by the expected contribution of each component:

Pyridine Ring: A well-established pharmacophore in agrochemistry, providing a rigid scaffold and nitrogen atom capable of hydrogen bonding.

C2-Fluorine: This substituent can drastically alter the reactivity of the pyridine ring and is known to be crucial for the biological activity in many commercial pyridyl-based herbicides.

C3-Fluorine: Adds to the electronic modulation of the ring system, influencing binding affinity and metabolic stability.

C5-Methyl Group: Provides a lipophilic substituent that can enhance membrane permeability and interact with hydrophobic pockets in target proteins. It serves as a less electronically demanding alternative to the more common trifluoromethyl group.

The strategic combination of these features allows for the fine-tuning of a potential agrochemical's properties, as detailed in the table below.

Structural FeatureInfluence on Physicochemical PropertiesImplication for Agrochemical Efficacy
Di-Fluoro Substitution (C2, C3) Increases metabolic stability by blocking oxidative pathways; Modulates the pKa of the pyridine nitrogen. acs.orgEnhanced bioavailability and prolonged action in the target pest or plant.
Pyridine Core Provides a key structural motif for binding to various biological targets.Broad applicability across different classes of agrochemicals (herbicides, fungicides).
5-Methyl Group Increases lipophilicity compared to an unsubstituted pyridine.May improve penetration through waxy plant cuticles or insect exoskeletons.

This rational design approach, leveraging the known effects of specific functional groups, positions this compound as a promising platform for the discovery of novel agrochemicals with potentially enhanced and more selective activity profiles.

Applications in Functional Materials Science

The integration of highly fluorinated moieties into materials is a proven strategy for developing advanced functional materials with unique properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Currently, there is limited publicly available research specifically documenting the use of this compound as a direct monomer for the synthesis of fluorinated polymers or oligomers. However, the general field of organofluorine chemistry is critical to material science. researchgate.net The principles of polymer chemistry suggest that functionalized pyridines can, through appropriate synthetic transformations, be incorporated into polymer backbones or as pendant groups, where the fluorine and methyl substituents would impart specific properties like hydrophobicity and thermal stability to the resulting material.

There is no specific information available in the searched results regarding the application of this compound in the development of specialty chemical materials, such as those with a low dielectric constant. The development of low-κ materials often involves incorporating fluorine to reduce polarizability and free volume. While fluorinated aromatic compounds are candidates for such applications, dedicated research on this compound for this purpose has not been identified in the provided sources.

Future Directions and Emerging Research Avenues for 2,3 Difluoro 5 Methylpyridine

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of fluorinated pyridines, including 2,3-Difluoro-5-methylpyridine, is an area of continuous development, with a strong emphasis on improving efficiency and sustainability. Current methods often involve multi-step processes that can be resource-intensive. Future research is geared towards creating more streamlined and environmentally friendly synthetic routes.

One promising approach is the development of one-pot multicomponent reactions. These reactions, which combine multiple starting materials in a single reaction vessel to form a complex product, offer significant advantages in terms of time, cost, and waste reduction. rsc.org For instance, an efficient and concise one-pot procedure has been developed for the synthesis of certain fluorinated 2-aminopyridine (B139424) compounds, demonstrating the potential of this strategy for creating libraries of pharmacologically active compounds. rsc.org

Another key area of development is the use of milder and more sustainable reagents and reaction conditions. For example, research into C–H fluorination reactions has demonstrated the use of pyridine (B92270) N-oxyl radicals to facilitate the reaction in pure water at room temperature. rsc.org This method offers a flexible and greener route to synthesizing fluorinated compounds. rsc.org

Furthermore, advancements in catalysis are expected to play a crucial role. This includes the use of transition metal catalysts, such as those based on palladium, to facilitate cross-coupling reactions. thieme-connect.de Additionally, the exploration of novel fluorinating agents is ongoing, with the aim of replacing harsher or less selective reagents. googleapis.com The development of methods that minimize the formation of by-products and allow for easier purification is also a significant goal.

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond improving existing synthetic methods, researchers are actively exploring the novel reactivity of this compound to unlock unprecedented chemical transformations. The unique electronic properties conferred by the fluorine atoms on the pyridine ring can lead to new and unexpected reaction pathways.

One area of interest is the selective functionalization of the pyridine ring. The regioselective C-H functionalization of pyridines remains a challenge due to their electronically deficient nature. nih.gov However, recent strategies have shown promise in achieving selective C3-H thiolation, selenylation, and fluorination under mild conditions using Zincke imine intermediates. nih.gov Such methodologies could potentially be adapted for this compound, enabling the introduction of a wide range of functional groups at specific positions.

Skeletal editing of cyclic compounds, which involves the insertion, deletion, or exchange of atoms within the ring structure, is another emerging field. rsc.org These transformations could lead to the creation of entirely new heterocyclic frameworks from this compound, opening up new avenues for drug discovery and materials science.

The development of novel cycloaddition reactions involving fluorinated pyridines is also an active area of research. These reactions can be used to construct complex polycyclic systems that would be difficult to access through other means.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

To fully understand and predict the behavior of this compound, researchers are increasingly relying on a combination of advanced spectroscopic and computational techniques. These tools provide invaluable insights into the compound's structure, reactivity, and electronic properties.

Advanced Spectroscopic Methods:

In situ Spectroscopy: Techniques like in situ FTIR and Raman spectroscopy allow for the real-time monitoring of reactions involving this compound. This can provide crucial information about reaction mechanisms and help to optimize reaction conditions.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to track the oxidation states of metal catalysts used in reactions with fluorinated pyridines, providing insights into the catalytic cycle.

Ultrafast Laser Spectroscopy: This technique can be employed to study the time-resolved dynamics of reactions, offering a deeper understanding of the transient species and reaction pathways involved.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are widely used to predict the reactive sites of molecules like 4-Chloro-3,5-difluoro-2-methylpyridine by analyzing properties such as the Lowest Unoccupied Molecular Orbital (LUMO) distribution and charge densities. These predictions can guide the design of new reactions and catalysts.

Molecular Dynamics Simulations: These simulations can provide insights into the conformational preferences and dynamic behavior of this compound and its derivatives, which is crucial for understanding their interactions with biological targets. researchgate.net

The synergy between experimental and computational approaches is essential for accelerating the discovery and development of new applications for this compound.

Elucidation of Structure-Property Relationships through Systematic Modifications

A key aspect of future research will be the systematic modification of the this compound scaffold to establish clear structure-property relationships. By introducing different substituents at various positions on the pyridine ring, researchers can fine-tune the compound's electronic, steric, and physicochemical properties for specific applications.

For example, in medicinal chemistry, understanding how modifications to the this compound core affect a molecule's binding affinity to a biological target is crucial for designing more potent and selective drugs. nih.gov Similarly, in materials science, systematic modifications can be used to tailor the photophysical properties of derivatives for applications such as organic light-emitting diodes (OLEDs).

The data gathered from these systematic studies can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the design and discovery process.

Modification Potential Impact on Properties Example Application Area
Introduction of electron-donating groupsIncreased electron density, altered reactivityCatalysis, materials science
Introduction of electron-withdrawing groupsDecreased electron density, enhanced electrophilicityMedicinal chemistry, agrochemicals
Variation of the substituent at the 5-positionSteric and electronic effects, altered solubilityDrug discovery, materials science
Introduction of additional functional groupsNew reaction handles, altered biological activityBioconjugation, probe development

Green Chemistry Principles in Fluorinated Pyridine Synthesis

The principles of green chemistry are becoming increasingly important in all areas of chemical synthesis, and the production of fluorinated pyridines is no exception. Future research will focus on developing synthetic methods that are not only efficient but also environmentally benign.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. rsc.org One-pot and multicomponent reactions are particularly well-suited for this purpose. rsc.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents. rsc.org Microwave-assisted synthesis is also being explored as a green chemistry tool. acs.org

Design for Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure, reducing energy consumption. rsc.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

By embracing these principles, the chemical industry can move towards a more sustainable future for the production of valuable compounds like this compound.

Q & A

What are the optimal synthetic routes for preparing 2,3-Difluoro-5-methylpyridine with high regioselectivity and yield?

Basic Research Question
The synthesis of this compound typically involves fluorination of halogenated pyridine precursors or cross-coupling reactions. A validated approach includes:

  • Halogen exchange : Using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF) at elevated temperatures (120–150°C) to replace chlorine or bromine substituents with fluorine. This method requires careful control of stoichiometry to avoid over-fluorination .
  • Directed ortho-metalation : Introducing fluorine via lithiation of a methyl-substituted pyridine precursor, followed by reaction with a fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI). This ensures regioselectivity at the 2- and 3-positions .
  • Purification : High-performance liquid chromatography (HPLC) or fractional distillation under reduced pressure is critical to isolate the product with >98% purity, as residual solvents or byproducts can affect downstream reactivity .

How can the molecular structure and electronic properties of this compound be accurately characterized?

Basic Research Question
Key techniques include:

  • X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving fluorine positions, which are challenging due to low electron density. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • NMR spectroscopy : 19F^{19}\text{F} NMR (δ range: -110 to -140 ppm for aromatic fluorines) and 1H^{1}\text{H} NMR (methyl protons at δ ~2.5 ppm) provide insights into electronic environments and substituent effects. Coupling constants (JFFJ_{F-F} and JHFJ_{H-F}) help confirm regiochemistry .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrostatic potential maps and frontier molecular orbitals, aiding in understanding nucleophilic/electrophilic sites .

What strategies are effective for regioselective functionalization of this compound in medicinal chemistry?

Advanced Research Question
Regioselective modifications require leveraging fluorine’s electron-withdrawing effects and steric hindrance:

  • C–H activation : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the 4-position, which is less sterically hindered. Use of bulky ligands (e.g., SPhos) enhances selectivity .
  • Nucleophilic aromatic substitution (SNAr) : Fluorine at the 3-position is more reactive than the 2-position due to reduced steric effects. Substitution with amines or alkoxides proceeds efficiently at 80–100°C in DMSO .
  • Photocatalyzed reactions : Visible-light-mediated trifluoromethylation or cyanation at the 4-position avoids competing side reactions common in thermal processes .

How do researchers resolve discrepancies between experimental reactivity data and computational predictions for derivatives?

Advanced Research Question
Discrepancies often arise from solvation effects or incomplete basis sets in simulations. Methodological solutions include:

  • Solvent-correlated DFT : Incorporating implicit solvent models (e.g., SMD) to account for solvation energies, which significantly affect reaction barriers .
  • Experimental validation : Kinetic isotopic effect (KIE) studies or in situ IR spectroscopy to monitor intermediate formation. For example, unexpected stability of a Meisenheimer complex in SNAr reactions may explain slower-than-predicted kinetics .
  • Multivariate analysis : Comparing Hammett σ values of substituents with computed partial charges to identify outliers in electronic effect assumptions .

What are the challenges in achieving high purity and stability during synthesis and storage?

Basic Research Question
Key challenges include:

  • Hydrolytic degradation : The compound is sensitive to moisture; storage under inert gas (Ar/N2_2) with molecular sieves is essential. Purity is maintained using anhydrous solvents (e.g., THF, Et2_2O) during synthesis .
  • Byproduct formation : Over-fluorination or dimerization can occur if reaction times exceed optimal thresholds. Real-time monitoring via GC-MS or TLC is recommended .
  • Thermal instability : Avoid prolonged heating above 150°C. Distillation should be performed under high vacuum (<1 mmHg) to prevent decomposition .

How can advanced computational methods predict reactivity in catalytic systems?

Advanced Research Question
DFT and machine learning (ML) approaches are pivotal:

  • Transition state analysis : Identifying energy barriers for fluorination or cross-coupling using climbing-image nudged elastic band (CI-NEB) simulations .
  • Catalyst design : Screening ligands (e.g., Buchwald-type) for Pd-catalyzed reactions via molecular docking simulations. Polarizable continuum models (PCMs) improve accuracy for solvent effects .
  • Reaction pathway optimization : ML algorithms trained on existing kinetic data predict optimal conditions (temperature, catalyst loading) for new derivatives .

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